2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2-chlorobenzyl chloride to introduce the chlorophenyl group. Subsequently, the thiadiazole derivative is coupled with 5-methylthiophene-2-carbaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound
- Van-Leer White Compound
Uniqueness
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN4OS4 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4OS4/c1-11-6-7-13(26-11)8-19-20-15(23)10-25-17-22-21-16(27-17)24-9-12-4-2-3-5-14(12)18/h2-8H,9-10H2,1H3,(H,20,23)/b19-8- |
InChI Key |
AHWBPLVWHKHHPC-UWVJOHFNSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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